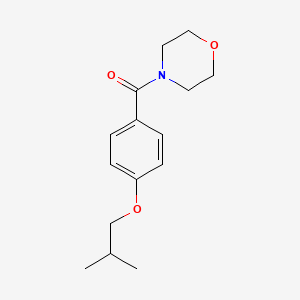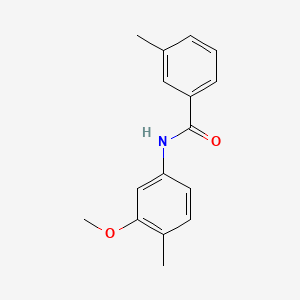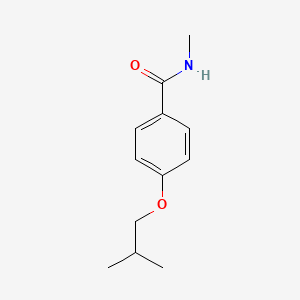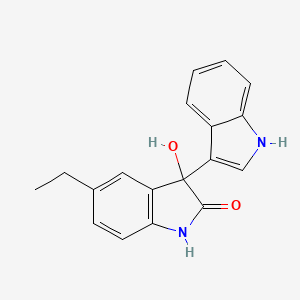
4-(4-isobutoxybenzoyl)morpholine
説明
4-(4-isobutoxybenzoyl)morpholine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. IBMP belongs to the class of morpholines and is a derivative of benzophenone. The compound has a molecular weight of 307.4 g/mol and a chemical formula of C18H23NO3.
作用機序
The mechanism of action of 4-(4-isobutoxybenzoyl)morpholine is not fully understood. However, studies have shown that the compound can modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines. These effects may contribute to the anti-inflammatory and antitumor properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species and lipid peroxidation. This compound has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. These effects suggest that this compound may have potential therapeutic applications in the treatment of oxidative stress-related diseases and cancer.
実験室実験の利点と制限
4-(4-isobutoxybenzoyl)morpholine has several advantages for lab experiments. The compound is readily available and can be synthesized using a simple procedure. This compound is also stable and can be stored for long periods without significant degradation. However, this compound has some limitations. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-(4-isobutoxybenzoyl)morpholine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, should be explored. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance the compound's effectiveness in vivo.
Conclusion
In conclusion, this compound is a promising compound for the development of drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. The compound exhibits anti-inflammatory, antioxidant, and antitumor properties, and can modulate various signaling pathways. This compound has several advantages for lab experiments, but also has limitations. Future research should focus on the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and exploration of the compound's potential therapeutic applications.
科学的研究の応用
4-(4-isobutoxybenzoyl)morpholine has been extensively studied for its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make this compound a promising candidate for the development of drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)11-19-14-5-3-13(4-6-14)15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBKMUJAXTUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)

![(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)


![1-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4400594.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4400598.png)
![1-[4-(2-benzylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400604.png)

![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)